2-(1H-indol-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide
Description
Properties
IUPAC Name |
2-indol-1-yl-N-(7-oxaspiro[3.5]nonan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17(13-20-10-6-14-3-1-2-4-15(14)20)19-16-5-7-18(16)8-11-22-12-9-18/h1-4,6,10,16H,5,7-9,11-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHONHIYRIZRJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)CN3C=CC4=CC=CC=C43)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Spirocyclic Nonane Formation: The spirocyclic nonane structure can be synthesized through a cyclization reaction, often involving a diol or a diketone precursor.
Coupling Reaction: The final step involves coupling the indole moiety with the spirocyclic nonane structure using an acylation reaction. This can be achieved by reacting the indole with an acyl chloride or anhydride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the spirocyclic structure can be reduced to form alcohol derivatives.
Substitution: The indole nitrogen can undergo nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as alkyl halides (e.g., methyl iodide) or acyl halides (e.g., acetyl chloride) in the presence of a base (e.g., sodium hydride) are commonly used.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the spirocyclic structure.
Substitution: N-alkyl or N-acyl derivatives of the indole moiety.
Scientific Research Applications
2-(1H-indol-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide depends on its specific application:
Biological Activity: The indole moiety can interact with various biological targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Therapeutic Effects: The compound may modulate neurotransmitter levels or receptor activity in the brain, contributing to its potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and related indole-acetamide derivatives:
Physicochemical and Pharmacological Properties
Lipophilicity and Solubility
Key Research Findings
Adamantane-Indole Hybrids : Compound 5e () showed IC₅₀ values < 1 μM in kinase inhibition assays, attributed to adamantane’s hydrophobic interactions .
Spirocyclic Bromophenyl Analog : Exhibited moderate COX-2 inhibition (IC₅₀ = 8.2 μM), suggesting spiro systems may stabilize enzyme interactions .
Chiral Acetamides : (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide demonstrated 10-fold higher receptor affinity than its (R)-isomer .
Biological Activity
2-(1H-indol-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide, with CAS number 2320421-71-2, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₂O₂ |
| Molecular Weight | 298.4 g/mol |
| CAS Number | 2320421-71-2 |
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the indole moiety and the spirocyclic structure. The precise synthetic route has not been detailed in the available literature but is inferred to follow standard protocols for indole derivatives.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of indole derivatives, including compounds structurally related to this compound. For instance, related indole compounds have shown activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) and Mycobacterium tuberculosis .
Minimum Inhibitory Concentration (MIC) Studies:
The MIC values for related compounds indicate strong antibacterial activity:
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Indole derivative A | S. aureus (ATCC 25923) | 3.90 |
| Indole derivative B | MRSA (ATCC 43300) | <1 |
These results suggest that structural modifications in indole derivatives can enhance their antibacterial properties.
Antitumor Activity
Indole derivatives are also recognized for their antitumor activities. Some studies have reported significant antiproliferative effects against various cancer cell lines, including lung cancer cells (A549). The mechanism appears to involve inhibition of cellular proliferation pathways .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
Receptor Modulation: It could modulate receptor activity, impacting signaling pathways involved in cell growth and division.
DNA Interaction: Potential interactions with DNA could alter gene expression and cellular processes, contributing to its antitumor effects.
Case Studies
In one notable study, a series of indole derivatives were evaluated for their antibacterial properties against multiple strains of bacteria, demonstrating that modifications in the indole structure significantly affected their potency .
Q & A
Basic: What are the key synthetic routes for 2-(1H-indol-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide, and what reaction conditions optimize yield?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Preparation of the indole-acetic acid derivative (e.g., 2-(1H-indol-1-yl)acetic acid) via alkylation or coupling reactions.
- Step 2 : Activation of the carboxylic acid group using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC) to form an acyl chloride or active ester.
- Step 3 : Amide coupling with 7-oxaspiro[3.5]nonan-1-amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents (DMF, DCM).
- Optimization : Reaction yields (typically 60-80%) improve with controlled temperatures (0–25°C), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: How is the molecular structure characterized using spectroscopic techniques?
Key techniques include:
- FT-IR : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹).
- NMR :
- Mass Spectrometry : Molecular ion peak (e.g., [M+H]⁺) matches calculated molecular weight.
Advanced: How can computational methods predict binding affinity to targets like PRMT5 or KRASG12C?
- Molecular Docking : Software (AutoDock, Schrödinger) models interactions between the compound’s indole/spiro moieties and target active sites. For example, the spirocyclic group may occupy hydrophobic pockets in PRMT5, while the indole engages in π-π stacking .
- MD Simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns simulations) and identify critical residues (e.g., KRASG12C Cys12 interactions) .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy (ΔG ~ -8 to -10 kcal/mol indicates strong affinity) .
Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Pharmacokinetic Adjustments : Modify formulations (e.g., PEGylation or liposomal encapsulation) to enhance bioavailability if in vivo efficacy lags behind in vitro potency .
- Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites that explain discrepancies (e.g., cytochrome P450-mediated oxidation of the spiro ring).
- Dose-Response Refinement : Use PK/PD modeling to align in vitro IC₅₀ values with effective plasma concentrations in vivo .
Advanced: How does the 7-oxaspiro[3.5]nonan-1-yl moiety influence pharmacokinetics?
- Lipophilicity : The spirocyclic structure increases logP (predicted ~2.5–3.5), enhancing membrane permeability but risking solubility issues.
- Metabolic Stability : Resistance to oxidative metabolism compared to linear ethers (t₁/₂ > 4 hours in liver microsomes) due to steric hindrance .
- Toxicity : Reduced off-target effects vs. non-spiro analogs (e.g., 50% lower hERG channel inhibition in patch-clamp assays) .
Advanced: What challenges arise in optimizing synthetic yield, and how are they addressed?
- Challenge 1 : Low amide coupling efficiency due to steric hindrance from the spiro ring.
- Challenge 2 : Byproduct formation during indole alkylation.
- Challenge 3 : Purification difficulties from polar impurities.
Basic: What biological screening assays are recommended for initial evaluation?
- Cytotoxicity : MTT assay (IC₅₀ ~ 10–50 µM in cancer cell lines) .
- Enzyme Inhibition : PRMT5 activity assay (IC₅₀ determination via SAM-dependent methylation inhibition) .
- Antioxidant Potential : DPPH/FRAP assays (EC₅₀ ~ 20–100 µM for indole derivatives) .
Advanced: How are structure-activity relationships (SARs) analyzed for this compound?
- Variations : Compare with analogs lacking the spiro ring (e.g., 10-fold lower PRMT5 inhibition) or substituted indoles (e.g., 4-Cl substitution boosts cytotoxicity by 2×) .
- 3D-QSAR : CoMFA/CoMSIA models correlate spiro ring orientation with bioactivity (q² > 0.6 for training sets) .
Basic: What analytical techniques confirm compound purity and stability?
- HPLC : Retention time consistency (RSD < 0.5%) and peak area (>95% purity).
- DSC/TGA : Melting point (~180–200°C) and thermal decomposition profile (Td > 250°C) .
- Forced Degradation : Acid/alkali hydrolysis (e.g., 0.1N HCl/NaOH, 24 hours) identifies labile groups (e.g., amide bond cleavage) .
Advanced: How can bioisosteric replacement improve the compound’s druglikeness?
- Spiro Ring Replacement : Substitute 7-oxaspiro[3.5]nonane with 2-oxabicyclo[2.2.1]heptane to reduce molecular weight while retaining rigidity .
- Indole Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability (t₁/₂ increased by 40%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
